molecular formula C7H17N2O2+ B1664880 (R)-Aminocarnitine CAS No. 98063-21-9

(R)-Aminocarnitine

Cat. No.: B1664880
CAS No.: 98063-21-9
M. Wt: 161.22 g/mol
InChI Key: DAWBGYHPBBDHMQ-ZCFIWIBFSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Aminocarnitine, also known as Emeriamine, is a well-characterized inhibitor of fatty acid oxidation. Its primary mechanism of action is the reduction of hyperglycemia and ketosis, making it a valuable tool for studying metabolic disorders and energy homeostasis . The compound acts by targeting the carnitine system, which is responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation . This inhibitory activity underpins its research value in exploring the metabolic underpinnings of various diseases. The utility of this compound extends to several cutting-edge research areas. It is employed in the study of metabolic diseases such as diabetes, where modulating fatty acid oxidation can improve glucose homeostasis . Furthermore, its role is being investigated in neurodegenerative conditions like Huntington's disease, where mitochondrial dysfunction and altered energy metabolism are key pathological features; inhibition of carnitine palmitoyltransferase (CPT) has been shown to ameliorate disease symptoms in model systems . The compound also serves as a key synthetic intermediate. It can be efficiently transformed into stereoisomerically pure (R)-β-amino-γ-butyrolactone, a valuable chiral building block in organic synthesis . Moreover, this compound is the pharmacophore for developing more potent derivatives, such as Teglicar (ST1326), a reversible and selective inhibitor of the liver isoform of carnitine palmitoyltransferase I (L-CPT I) . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98063-21-9

Molecular Formula

C7H17N2O2+

Molecular Weight

161.22 g/mol

IUPAC Name

[(2R)-2-amino-3-carboxypropyl]-trimethylazanium

InChI

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/p+1/t6-/m1/s1

InChI Key

DAWBGYHPBBDHMQ-ZCFIWIBFSA-O

SMILES

C[N+](C)(C)CC(CC(=O)[O-])N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)N

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)N

Appearance

Solid powder

Other CAS No.

98063-21-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-amino-4-trimethylaminobutyric acid
amino-carnitine
aminocarnitine
emeriamine

Origin of Product

United States

Stereospecific Synthesis and Chemical Derivatization of R Aminocarnitine

Advanced Synthetic Methodologies for Enantiopure (R)-Aminocarnitine

The production of enantiomerically pure this compound relies on stereospecific synthesis, a process that maintains the desired stereochemical configuration from the starting material to the final product.

A common and effective strategy for synthesizing this compound involves starting with a readily available chiral molecule. Two notable precursors are D-aspartic acid and (R)-carnitine itself.

One documented method describes a practical and stereoconservative synthesis of this compound starting from D-aspartic acid. google.com This approach is advantageous as it leverages the inherent chirality of D-aspartic acid to produce the desired (R) configuration in the final product. google.com The process is designed to be industrially viable, minimizing the use of large volumes of solvents and avoiding the need for purification of intermediate products. google.com

Alternatively, (R)-carnitine can be used as the starting material in a stereospecific synthesis that involves a double inversion of configuration. acs.orgacs.org This multi-step process ultimately yields this compound with the same stereochemistry as the initial (R)-carnitine. acs.orgacs.org A key intermediate in this pathway is a β-lactone derivative, which facilitates the controlled inversion of the stereogenic center. acs.org

Starting MaterialKey StrategyAdvantage
D-Aspartic AcidStereoconservative synthesisUtilizes the inherent chirality of the precursor, industrially advantageous. google.com
(R)-CarnitineDouble inversion of configurationHigh stereochemical control through a β-lactone intermediate. acs.orgacs.org

The synthesis starting from D-aspartic acid is also designed to be stereoconservative, meaning the stereochemical configuration of the starting material is preserved throughout the synthetic route. google.com This avoids the formation of undesirable stereoisomers and the need for complex separation procedures. google.com

Design and Synthesis of Aminocarnitine Derivatives

To investigate and enhance the biological properties of this compound, a variety of derivatives have been synthesized. These modifications primarily focus on the amino group, leading to acylaminocarnitines and carbamoyl (B1232498) or urea (B33335) derivatives.

Acylaminocarnitine derivatives are synthesized by attaching an acyl group to the amino function of aminocarnitine. Research has shown that these derivatives, such as decanoyl-DL-aminocarnitine and palmitoyl-DL-aminocarnitine, can be potent inhibitors of carnitine palmitoyltransferase. nih.gov The synthesis of these compounds allows for the exploration of how different acyl chain lengths affect their biological activity. osti.goviaea.org

A significant amount of research has been dedicated to the synthesis of carbamoyl and urea derivatives of aminocarnitine. nih.gov A prominent example is Teglicar (B1242479) (ST1326), which is (R)-N-(tetradecylcarbamoyl)-aminocarnitine. nih.govmdpi.com The synthesis of Teglicar and similar derivatives involves creating a ureido, carbamate, sulfonamide, or sulfamide (B24259) linkage at the amino position, often with a long linear alkyl chain. nih.gov These modifications have been shown to produce reversible and selective inhibitors of carnitine palmitoyltransferase I (CPT-I). nih.govresearchgate.net

The structural modifications of this compound derivatives have a profound impact on their biological activity, particularly their ability to inhibit carnitine palmitoyltransferase (CPT).

Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the amino group and the length of the alkyl chain are critical for inhibitory potency and selectivity. nih.govrsc.org For instance, in a series of this compound derivatives, the (R) forms of a ureidic derivative with a C14 alkyl chain, a sulfonamidic derivative with a C12 chain, and a sulfamidic derivative with a C11 chain showed the best activity against the liver isoform of CPT I (L-CPT I). nih.gov

The ureidic derivative Teglicar (ST1326) demonstrated extraordinarily high selectivity for the liver isoform of CPT I over the muscle isoform (M-CPT I). nih.gov In contrast, decanoyl-DL-aminocarnitine and palmitoyl-DL-aminocarnitine were found to be approximately 7-fold and 100-fold more effective, respectively, than aminocarnitine at inhibiting CPT in vitro. nih.gov This highlights the significant influence of the acyl chain length on inhibitory power. nih.gov

The following table summarizes the inhibitory activity of selected this compound derivatives against CPT I isoforms.

DerivativeModificationAlkyl Chain LengthTargetIC50 (µM)Selectivity (M-CPT I / L-CPT I)
Ureidic Derivative 17 (Teglicar)UreidoC14L-CPT I1.139.4
Sulfonamidic Derivative 7SulfonamidoC12L-CPT I0.7-
Sulfamidic Derivative 9SulfamidoC11L-CPT I0.8-
Carbamic Derivative 11CarbamateC8L-CPT I9.5-

Data sourced from a primary pharmacological screening based on the evaluation of CPT I activity in intact rat liver mitochondria. nih.gov

These findings underscore the importance of targeted structural modifications in the design of potent and selective this compound-based enzyme inhibitors.

Enzymatic Inhibition Profile and Molecular Mechanisms of R Aminocarnitine

Inhibition of Carnitine Palmitoyltransferase (CPT) Isoforms

The carnitine palmitoyltransferase system, comprising CPT I and CPT II, is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. nih.gov (R)-Aminocarnitine exhibits a distinct inhibitory profile against these two isoforms.

This compound demonstrates markedly different sensitivities towards the two main isoforms of carnitine palmitoyltransferase. nih.govresearchgate.net Research on human skeletal muscle has shown that CPT II is significantly more sensitive to inhibition by this compound than CPT I. nih.gov Specifically, CPT II can be completely inhibited at a concentration of 0.5 mM of L-aminocarnitine, a level at which CPT I activity is not affected. nih.gov This differential inhibition is highlighted by the dissociation constants (Kd) determined for each isoenzyme in human muscle, which show a substantial disparity in binding affinity. nih.gov Studies in intact fibroblast cells further support that this compound primarily acts as an inhibitor of CPT2. researchgate.net

Inhibition Constants of L-Aminocarnitine on Human Muscle CPT Isoforms
IsoformDissociation Constant (Kd)
CPT I3.8 mM nih.gov
CPT II21.3 µM nih.gov

The inhibitory action of this compound on CPT enzymes involves direct interaction with the enzyme's active site. In human skeletal muscle, the inhibition of the CPT isoenzymes by L-aminocarnitine was characterized as a mixed type of inhibition with respect to carnitine, with an inhibitory constant (Ki) of 3.5 µM. nih.gov Other studies have described this compound as a competitive inhibitor of CPT II. nih.gov This suggests that this compound competes with the natural substrate, L-carnitine, for binding to the enzyme. The structural similarity between this compound and L-carnitine, particularly the substitution of the hydroxyl group with an amino group, is thought to be responsible for this competitive interaction. researchgate.net

The inhibitory efficacy and substrate activity of this compound towards CPT enzymes are significantly influenced by the chain length of the acyl-CoA co-substrate. nih.gov Studies have shown that when palmitoyl-CoA, a long-chain acyl-CoA, is the substrate, CPT enzymes exhibit no activity with aminocarnitine. nih.govresearchgate.net However, when octanoyl-CoA, a medium-chain acyl-CoA, is used, the malonyl-CoA-sensitive CPT enzymes show considerable activity. nih.govresearchgate.net

Despite not being a substrate in the presence of long-chain acyl-CoAs, aminocarnitine effectively inhibits the formation of palmitoylcarnitine (B157527) by both mitochondrial CPTs. nih.govresearchgate.net This indicates that while it cannot be acylated by long-chain fatty acids, it can still bind to the enzyme and block the binding or conversion of L-carnitine. This demonstrates that the selectivity of this compound as an inhibitor versus a substrate is critically dependent on the acyl chain length of the co-substrate present. nih.gov

Modulation of Carnitine Acetyltransferase (CAT) Activity

Carnitine acetyltransferase (CAT) is a crucial enzyme that facilitates the reversible transfer of acetyl groups between coenzyme A and carnitine, thereby regulating the acetyl-CoA/CoA ratio within the cell. scbt.comuniprot.org this compound interacts with CAT in a dual capacity, acting as both a substrate and a precursor to a more potent inhibitor. scbt.comnih.gov

This compound serves as a substrate for carnitine acetyltransferase. scbt.com The enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to aminocarnitine. nih.gov The Michaelis-Menten constant (Km) for DL-aminocarnitine in this reaction has been determined to be 3.8 mM. nih.gov While it can be acetylated, aminocarnitine itself also acts as an inhibitor of carnitine acyltransferases. nih.goviaea.org

The acetylation of aminocarnitine by CAT results in the formation of acetylaminocarnitine. nih.gov This product, acetyl-DL-aminocarnitine, is a significantly more potent inhibitor of carnitine acetyltransferase than its precursor. nih.gov It acts as a powerful competitive inhibitor with respect to acetyl-L-carnitine, with a reported inhibition constant (Ki) of 24 µM. nih.gov This binding is approximately 13-fold tighter than that of the natural substrate, acetylcarnitine, with which it is isosteric. nih.gov

The in vivo conversion of aminocarnitine to acetylaminocarnitine has been observed, with both compounds being excreted in the urine. nih.gov The formation of this potent inhibitor has significant metabolic consequences, as it can effectively slow down the catabolism of acetyl-L-carnitine and palmitate, leading to an accumulation of triglycerides in the liver under fasting conditions. nih.gov

Kinetic Constants Related to Aminocarnitine and Carnitine Acetyltransferase
CompoundInteractionKinetic Constant
DL-AminocarnitineSubstrate (Km)3.8 mM nih.gov
Acetyl-DL-aminocarnitineCompetitive Inhibitor (Ki)24 µM nih.gov

Interaction with Carnitine Acylcarnitine Translocase (CACT)

This compound is recognized as an inhibitor of carnitine acylcarnitine translocase (CACT), a vital protein embedded in the inner mitochondrial membrane. nih.govnih.gov CACT is a core component of the carnitine shuttle, which is responsible for the transport of long-chain fatty acylcarnitines into the mitochondrial matrix in exchange for free carnitine. nih.gov This process is essential for the subsequent β-oxidation of long-chain fatty acids.

The inhibitory action of this compound on CACT has been noted in various studies. nih.govresearchgate.net By acting as a carnitine analog, this compound can interfere with the normal function of the translocase. nih.govresearchgate.net Inhibition of CACT disrupts the transport of long-chain acylcarnitines, a key step for their metabolism. nih.gov However, some research using intact cells suggests that at certain concentrations, the inhibition of CACT by aminocarnitine may be minimal, with the primary inhibitory effects observed on other components of the fatty acid oxidation pathway, such as carnitine palmitoyltransferase II (CPT II). nih.gov Studies in skinned muscle fibers have shown that high concentrations of L-aminocarnitine can inhibit palmitoylcarnitine-dependent respiration, which indicates that the inhibitor can be transported by the acylcarnitine transporter. nih.gov

Quantitative Enzymology: Determination of Inhibition Constants and Kinetic Parameters

This compound is a potent inhibitor of carnitine palmitoyltransferase II (CPT II), an enzyme that catalyzes the conversion of long-chain acylcarnitines to long-chain acyl-CoAs within the mitochondrial matrix. nih.govnih.govnih.gov The inhibition of CPT II is a critical aspect of this compound's mechanism of action, leading to a disruption of fatty acid oxidation. nih.gov

Studies have shown that aminocarnitine inhibits CPT II with high sensitivity. nih.gov For instance, in detergent-lysed rat liver mitochondria, 5 µM of aminocarnitine was found to inhibit palmitoyl (B13399708) transfer by 64% in the presence of 1 mM L-carnitine. nih.gov L-aminocarnitine has been characterized as a mixed-type inhibitor with respect to carnitine, with a reported inhibition constant (Ki) of 3.5 µM. nih.gov

The inhibitory effect of this compound has also been investigated on clinically relevant variants of CPT II, such as the common S113L mutation, which is associated with the muscle form of CPT II deficiency. nih.govmdpi.com Quantitative analysis revealed that the inhibition constants (Ki) for this compound differ between the wild-type (WT) enzyme and its variants. nih.gov Specifically, the P50H and S113L variants were found to be more strongly inhibited by this compound, with inhibition constants approximately threefold lower than that of the wild-type enzyme. nih.gov Conversely, the Y479F variant was about 1.5-fold less sensitive to inhibition compared to the WT enzyme. nih.gov These findings indicate that specific amino acid substitutions can significantly alter the interaction between CPT II and the inhibitor. nih.gov

Interactive Table: Inhibition Constants (Ki) of this compound on CPT II and its Variants This table summarizes the inhibitory constants of this compound against wild-type CPT II and several of its genetic variants, both in the absence and presence of cardiolipin (B10847521) (CL).

CPT II VariantInhibition Constant Ki (mM) in Absence of CLInhibition Constant Ki (mM) in Presence of 0.25 mM CL
Wild-Type (WT)0.21 ± 0.020.10 ± 0.01
P50H0.07 ± 0.010.05 ± 0.01
S113L0.07 ± 0.010.05 ± 0.01
Y479F0.32 ± 0.050.10 ± 0.02
Data sourced from a 2021 study on the effects of cardiolipin on CPT II inhibition. nih.gov

The lipid microenvironment of the inner mitochondrial membrane, particularly the presence of the phospholipid cardiolipin, significantly modulates the activity and inhibition of CPT II. nih.govresearchgate.net Cardiolipin is known to interact with and stabilize various mitochondrial proteins, influencing their catalytic efficiency. nih.govresearchgate.net

Research has demonstrated that cardiolipin has a pronounced effect on the inhibition of CPT II by this compound. nih.gov The presence of cardiolipin enhances the binding of the inhibitor to both wild-type CPT II and its variants, as evidenced by a significant decrease in the Ki values for all tested forms of the enzyme. nih.gov For the WT and Y479F variant, the Ki value was reduced by more than half, while for the P50H and S113L variants, it was also halved, indicating a stronger inhibitory effect in the presence of cardiolipin. nih.gov This suggests that cardiolipin may induce a conformational change in the enzyme that affects the structural organization of the carnitine binding pocket, thereby improving the binding of the inhibitor. nih.gov Studies on recombinant rat CPT2 have also shown that cardiolipin can activate the enzyme almost four-fold. researchgate.net This modulation by the lipid environment underscores the importance of considering the native membrane context when evaluating the enzymatic kinetics and inhibition of mitochondrial enzymes. nih.govresearchgate.net

Pharmacological Research and Therapeutic Potential of R Aminocarnitine and Its Derivatives

Applications in Metabolic Disorders Research

Research into (R)-aminocarnitine and its derivatives is grounded in the critical role the carnitine system plays in fatty acid and carbohydrate metabolism, which is often dysregulated in type 2 diabetes and conditions of insulin (B600854) resistance. researchgate.netnih.gov A prevailing theory suggests that an oversupply of lipids leads to the accumulation of intracellular fatty acyl-CoA derivatives in tissues like skeletal muscle, which in turn impairs insulin signaling pathways. nih.gov Agents that can alleviate this accumulation are therefore considered beneficial for treating or preventing insulin resistance. nih.gov

Carnitine and its analogues are central to this process. They facilitate the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process crucial for energy production. researchgate.netnih.gov By enhancing fatty acid oxidation, carnitine derivatives can help reduce the buildup of lipid metabolites that contribute to lipotoxicity and subsequent insulin resistance. nih.gov Furthermore, carnitine supplementation has been found to improve insulin sensitivity and glucose homeostasis in patients with type 2 diabetes. nih.govumw.edu.plfrontiersin.org This improvement is associated with an increased capacity of skeletal muscle to form acetylcarnitine, which may underlie the beneficial effects on insulin sensitivity. nih.gov Studies have shown that L-carnitine supplementation can lead to significant reductions in key glycemic markers, including fasting blood glucose, HbA1c, and HOMA-IR, a measure of insulin resistance. frontiersin.org

The therapeutic potential of carnitine derivatives extends to metabolic syndrome and obesity, conditions closely linked with insulin resistance and type 2 diabetes. nih.gov Metabolic syndrome is characterized by a cluster of risk factors including abdominal obesity, dyslipidemia, hypertension, and impaired glucose tolerance. nih.gov

Preclinical and clinical studies have investigated the effects of L-carnitine, a related compound, on these parameters. In animal models, L-carnitine supplementation has been shown to reduce abdominal fat weight caused by a high-fat diet. nih.gov In cell differentiation studies, exogenously added carnitine inhibited increases in triglyceride and total lipid levels. nih.gov Systematic reviews of human trials have indicated that L-carnitine supplementation is associated with a significant reduction in waist circumference and may also help lower body weight and fat mass. nih.govnih.gov These findings suggest that by modulating lipid metabolism, carnitine derivatives could play a role in managing key aspects of metabolic syndrome and obesity. nih.govresearchgate.net

Table 1: Effects of Carnitine Derivatives on Metabolic Parameters

Parameter Research Finding Supporting Evidence
Insulin Sensitivity Improved insulin sensitivity in patients with type 2 diabetes and impaired glucose tolerance. nih.govumw.edu.pl
Fasting Blood Glucose Significantly reduced in individuals receiving L-carnitine supplementation. frontiersin.org
HOMA-IR Significant reduction observed, indicating decreased insulin resistance. frontiersin.org
HbA1c Pooled analysis showed a significant decrease with L-carnitine supplementation. frontiersin.org
Body Composition Associated with reductions in body weight, fat mass, and waist circumference. nih.govnih.gov
Lipid Accumulation Inhibited triglyceride and total lipid level increases in 3T3-L1 cell models. nih.gov

Preclinical Oncology Investigations

A hallmark of many cancer cells is the reprogramming of their metabolism to sustain rapid proliferation and survival. nih.govmdpi.com While the "Warburg effect" (a reliance on glycolysis) is well-known, many tumors also exhibit metabolic flexibility, becoming highly dependent on alternative energy sources like fatty acid oxidation (FAO). nih.govfrontiersin.org This reliance on FAO creates a metabolic vulnerability that can be exploited for therapeutic intervention. researchgate.netnih.gov

The carnitine system is a linchpin in this process, as it is responsible for transporting long-chain fatty acids into the mitochondria where FAO occurs. nih.govnih.gov The enzyme Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting step of this pathway and is a key target for anticancer therapy. nih.govnih.gov this compound and its derivatives function as inhibitors of CPT1. By blocking this enzyme, these compounds can effectively cut off a crucial energy supply to cancer cells, leading to a state of "starvation." nih.govmdpi.com This metabolic disruption can inhibit tumor cell proliferation and survival. nih.gov For instance, inhibiting CPT1A can deplete cancer cells of stored aspartic acid, which is essential for nucleotide synthesis, thereby halting the cell cycle and DNA replication. nih.gov

Hematological malignancies have shown particular dependence on altered metabolic pathways, including FAO, making them prime candidates for therapies targeting the carnitine system. frontiersin.orgnih.gov Research indicates that cancers like acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) are highly reliant on FAO for their survival and growth. frontiersin.orgnih.gov

Preclinical studies have demonstrated the efficacy of this compound derivatives in these cancers. The aminocarnitine derivative teglicar (B1242479) (also known as ST1326), a selective CPT1A inhibitor, has been shown to exert antitumor activity, reducing the viability and growth of lymphoma, leukaemia, and CLL cells in preclinical models. mdpi.com The mechanism involves disrupting the metabolic plasticity that these cancer cells depend on. nih.gov Further supporting this approach, studies have shown that knocking down carnitine transporter 2 (CT2), another component of the carnitine system, reduces the viability of AML tumors. frontiersin.org

The therapeutic potential of this compound derivatives is also being investigated in solid tumors. Canine mammary tumors (CMTs) serve as a valuable spontaneous model for human breast cancer, as they share many histological and molecular similarities. mdpi.commdpi.com

Research using this model has yielded promising results. The aminocarnitine derivative teglicar was found to significantly inhibit the viability and growth of canine mammary cancer cells. mdpi.com The primary mechanism of this antitumor activity was identified as the induction of apoptosis, or programmed cell death. mdpi.com This finding is supported by the observation that the components of the carnitine system, including CPT1, are expressed and often dysregulated in CMT tissues and cell lines, which correlates with the degree of tumor differentiation. nih.gov The metabolic flexibility of these tumors, which involves an increased reliance on FAO, underscores their vulnerability to CPT1 inhibitors like teglicar. mdpi.comnih.gov

Table 2: Preclinical Efficacy of this compound Derivatives in Oncology

Cancer Type Derivative Studied Key Finding Mechanism of Action
Lymphoma Teglicar (ST1326) Reduced cell viability and growth in preclinical studies. Inhibition of CPT1A, disrupting fatty acid oxidation.
Leukemia Teglicar (ST1326) Showed antitumor activity in preclinical investigations. Inhibition of CPT1A, disrupting fatty acid oxidation.
Chronic Lymphocytic Leukemia (CLL) Teglicar (ST1326) Reduced cell viability and growth in preclinical studies. Inhibition of CPT1A, disrupting fatty acid oxidation.
Canine Mammary Cancer Teglicar (ST1326) Significantly inhibited viability and growth of cancer cells. Induction of apoptosis (programmed cell death).

Table 3: List of Mentioned Compounds

Compound Name Description
This compound The parent chemical compound, an inhibitor of carnitine palmitoyltransferase (CPT).
Teglicar (ST1326) A derivative of this compound; a selective and reversible inhibitor of CPT1A. mdpi.com
L-carnitine A naturally occurring amino acid derivative essential for fatty acid metabolism. researchgate.net
Acetylcarnitine An acetylated ester of L-carnitine, involved in metabolic regulation. nih.gov
Fatty acyl-CoA Activated form of fatty acids, involved in metabolism and cellular signaling. nih.gov
Carnitine Palmitoyltransferase 1 (CPT1) An enzyme that is the rate-limiting step for the transport of long-chain fatty acids into mitochondria for oxidation. nih.gov
Carnitine Palmitoyltransferase 2 (CPT2) An enzyme located on the inner mitochondrial membrane that is also part of the carnitine shuttle system. nih.gov

| Carnitine Transporter 2 (CT2) | A plasma membrane carnitine transporter, also known as SLC22A16. frontiersin.org |

Molecular Mechanisms of Antineoplastic Action (e.g., Apoptosis Induction, Mitochondrial Dysfunction, STAT Pathway Modulation)

The anticancer properties of this compound and its derivatives are underpinned by several interconnected molecular mechanisms that disrupt cancer cell homeostasis, leading to cell death and inhibition of proliferation. Key among these are the induction of apoptosis, the promotion of mitochondrial dysfunction, and the modulation of critical signaling pathways like the STAT pathway.

Apoptosis Induction: Research has demonstrated that this compound derivatives are potent inducers of apoptosis, or programmed cell death, in various cancer cell lines. The derivative Teglicar ((R)-N-(tetradecylcarbamoyl)-aminocarnitine, also known as ST1326) has been shown to effectively induce apoptosis in canine mammary cancer cells. nih.govmdpi.comnih.gov This process is mediated by the upregulation of key initiator and effector caspases. nih.govnih.gov Specifically, treatment with Teglicar leads to increased mRNA expression and protein levels of caspase-8, caspase-9, and caspase-3. nih.govnih.gov The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, while the upregulation of caspase-9 points to the intrinsic, or mitochondrial, pathway. nih.gov Both pathways converge on the activation of caspase-3, the primary executioner caspase that orchestrates the dismantling of the cell. nih.gov Studies on other carnitine derivatives, such as acetyl-L-carnitine (ALC), have also confirmed their ability to induce apoptosis and DNA fragmentation in malignant cells, including human liver (HepG2) and colorectal (HT29) adenocarcinoma cell lines. mdpi.com

Mitochondrial Dysfunction: A central aspect of the antineoplastic action of this compound derivatives is their ability to target the metabolic reprogramming that is a hallmark of cancer. Many cancer cells rely heavily on fatty acid oxidation (FAO) for energy production and biosynthesis. nih.govnih.gov this compound derivatives, particularly Teglicar, function as inhibitors of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. mdpi.comnih.gov By inhibiting CPT1, these compounds disrupt the primary energy source for some tumors. mdpi.comnih.gov This inhibition leads to a decrease in the intracellular levels of acetyl-CoA, a critical product of β-oxidation that fuels the Krebs cycle and is necessary for cell proliferation. nih.gov The resulting depletion of cytosolic acetyl-CoA causes a significant downturn in cellular energy, which can trigger cell death. nih.gov This metabolic stress and induced mitochondrial dysfunction are strongly linked to the induction of apoptosis and autophagy in cancer cells. mdpi.com

STAT Pathway Modulation: The Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3, is frequently overactivated in many cancers, contributing to cell survival, proliferation, and immune evasion. nih.gov The this compound derivative Teglicar (ST1326) has been shown to directly interfere with this pathway. In studies on chronic lymphocytic leukemia (CLL) cells, ST1326 caused a remarkable downregulation of the phosphorylation of STAT3 and STAT6, which is critical for their activation. nih.gov This effect was observed even in the presence of stimuli like IL-4, which normally induces strong STAT6 phosphorylation. nih.gov The reduction in activated STAT3 and STAT6 disrupts the pro-survival signaling that these cancer cells depend on, contributing to the compound's cytotoxic effects. Interestingly, the inhibition of STAT phosphorylation by ST1326 appeared to be only partially mediated by the upstream Janus kinases (JAKs), suggesting a more direct or alternative mechanism of STAT inhibition. nih.gov

Synergistic Effects with Established Chemotherapeutics

A significant aspect of the therapeutic potential of this compound derivatives is their ability to work in concert with existing chemotherapy agents, potentially enhancing their efficacy and overcoming drug resistance.

Research involving the this compound derivative Teglicar (ST1326) has demonstrated notable synergistic effects when combined with other anticancer drugs. In studies on chronic lymphocytic leukemia (CLL) cells, which are often refractory to treatment, ST1326 was found to potentiate the cytotoxicity of the conventional chemotherapeutic agent fludarabine. nih.gov Furthermore, a remarkable level of synergy was observed when ST1326 was combined with the BCL-2 inhibitor venetoclax (B612062) (ABT-199). nih.gov This synergy is particularly promising as it suggests that inhibiting fatty acid metabolism can re-sensitize cancer cells to agents that target intrinsic apoptosis pathways.

Table 1: Synergistic Effects of this compound Derivatives with Chemotherapeutics

This compound Derivative Chemotherapeutic Agent Cancer Model Observed Effect Reference
Teglicar (ST1326) Fludarabine Chronic Lymphocytic Leukemia (CLL) Potentiation of cytotoxicity nih.gov
Teglicar (ST1326) Venetoclax (ABT-199) Chronic Lymphocytic Leukemia (CLL) 'More-than-additive' effect; remarkable synergy nih.gov
L-carnitine & Acetyl-L-carnitine N/A (Combined treatment) Colorectal Cancer Cells Enhanced effect on tumor cell growth and metabolic dysfunction mdpi.com
L-carnitine Doxorubicin Rat Model Amelioration of cardiac toxicity biointerfaceresearch.comsbmu.ac.ir
Acetyl-L-carnitine Cisplatin Rat Model Protection against cardiotoxicity nih.gov

Cardiovascular Disease Research

The carnitine system is fundamental to cardiac energy metabolism, as the heart relies heavily on the β-oxidation of fatty acids for its high energy demands. Consequently, this compound and its related compounds have been a subject of significant research in the context of cardiovascular diseases.

Myocardial Metabolism and Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury occurs when blood supply is restored to tissue after a period of ischemia, leading to a surge of oxidative stress and inflammation that can cause significant damage. L-carnitine has demonstrated potential protective effects against myocardial I/R injury. In rat models, pretreatment with L-carnitine was associated with improvements in the pathological findings in the ischemic myocardium. This protection is attributed to several mechanisms, including the modulation of antioxidative and anti-apoptotic gene expression. L-carnitine has been shown to activate the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, thereby reducing myocardial oxidative stress.

Furthermore, L-carnitine helps to inhibit the inflammatory response and may enhance autonomic balance by increasing vagal tone to the heart. Studies have shown it can lead to a favorable adjustment of the Bcl-2/Bax ratio, indicating a shift towards cell survival over apoptosis.

Role in Cardiac Hypertrophy and Dysfunction Studies

In conditions such as heart failure and pulmonary arterial hypertension, the heart undergoes metabolic remodeling and can suffer from dysfunction and hypertrophy. Research in animal models has shown that carnitine deficiency can be a contributing factor. L-carnitine supplementation has been found to reverse right ventricular (RV) failure in models of pulmonary hypertension. By improving the transport of long-chain fatty acids into the mitochondria, L-carnitine supplementation augments fatty acid oxidation. This helps to decrease the accumulation of lipids in the heart muscle (lipotoxicity) and improves right ventricular contractility and cardiac output. These findings suggest that correcting carnitine deficiency could be a viable strategy to reverse RV failure and improve cardiac function in certain disease states.

Table 2: Effects of L-carnitine in Cardiovascular Disease Models

Cardiovascular Condition Model Key Findings Mechanism of Action
Myocardial Ischemia-Reperfusion Injury Rat Model Reduced myocardial fibrosis, suppressed inflammatory cell proliferation, improved ECG alterations. Activation of Nrf2/HO-1 pathway, modulation of anti-apoptotic genes (Bcl-2/Bax), inhibition of inflammation.
Right Ventricular (RV) Dysfunction / Failure Mouse Model (PAH) Reversed RV failure, increased RV cardiac output, improved RV ejection fraction, decreased RV lipid accumulation. Increased fatty acid oxidation, decreased lipotoxicity.

Advanced Methodologies in R Aminocarnitine Research

In Vitro Models for Mechanistic Studies

In vitro models provide a controlled environment to dissect the molecular interactions of (R)-Aminocarnitine with its cellular targets, free from the complexities of a whole organism.

Isolated Organelle Preparations (e.g., Mitochondria)

The primary mechanism of action of aminocarnitine and its derivatives is the inhibition of the carnitine shuttle, a process essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Researchers utilize isolated mitochondria to directly study the effects of these compounds on this pathway.

Studies on isolated rat liver mitochondria have been instrumental in characterizing the inhibitory profile of aminocarnitine. For instance, L-aminocarnitine has been shown to be a potent and selective inhibitor of carnitine palmitoyltransferase 2 (CPT2), an enzyme located on the inner mitochondrial membrane. nih.gov In these preparations, L-aminocarnitine effectively inhibits the oxidation of palmitoylcarnitine (B157527) in a concentration-dependent manner, while the oxidation of other substrates like pyruvate (B1213749) and succinate (B1194679) remains unaffected. nih.gov This selectivity highlights its specific action on the carnitine-dependent fatty acid transport system. The IC50 value for L-aminocarnitine's inhibition of CPT2 has been determined to be 805 nM, demonstrating its high potency. nih.gov In contrast, the activity of the outer mitochondrial membrane enzyme, carnitine palmitoyltransferase 1 (CPT1), is not significantly inhibited by L-aminocarnitine at concentrations that are effective against CPT2. nih.gov

These studies using isolated mitochondria have confirmed that the inhibition of CPT2 leads to an accumulation of long-chain acylcarnitines, which serves as a reliable marker for CPT2 inhibition both in vitro and in vivo. nih.gov The use of isolated cardiac mitochondria has also been employed to investigate the effects of carnitine and its derivatives on mitochondrial function, particularly in the context of ischemia and reperfusion. researchgate.net Such models allow for the direct assessment of hemodynamic parameters and the metabolic state of the heart muscle in response to these compounds. researchgate.net

Mammalian Cell Culture Systems (e.g., HEK-293, Primary Cells, Cancer Cell Lines)

Mammalian cell culture systems offer a more integrated model than isolated organelles, allowing for the study of this compound's effects within a cellular context, including its uptake, metabolism, and impact on various cellular pathways.

HEK-293 Cells: Human Embryonic Kidney 293 (HEK-293) cells are a widely used cell line in biomedical research due to their ease of culture, high transfection efficiency, and human origin. wikipedia.orgnih.gov They serve as a valuable tool for studying the function of specific proteins, including transporters and enzymes involved in carnitine metabolism. For instance, HEK-293 cells have been engineered to stably express the organic cation transporter novel 2 (OCTN2), the primary carnitine transporter in humans, to investigate the kinetics and regulation of carnitine uptake. nih.gov These cell models are instrumental in screening compounds that may interact with and modulate the activity of such transporters. While considered a model for "normal" human cells, it's important to note that HEK-293 cells were immortalized using adenovirus 5 DNA, a modification that allows for their continuous division. mdpi.com

Primary Cells: Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model compared to immortalized cell lines as they more closely represent the in vivo state of cells. fluorofinder.com Fibroblast cell lines derived from patients with inherited metabolic disorders, such as deficiencies in CPT2 or carnitine-acylcarnitine translocase (CACT), have been used to characterize the effects of L-aminocarnitine. researchgate.net In these patient-derived cells, L-aminocarnitine was shown to inhibit CPT2, leading to an increase in C16-acylcarnitine levels, further confirming its mechanism of action in a human cellular context. researchgate.net The use of primary cells is crucial for understanding how genetic differences can influence the response to pharmacological agents like this compound. However, a limitation of primary cells is their finite lifespan in culture. fluorofinder.com

Cancer Cell Lines: The altered metabolism of cancer cells, often characterized by a reliance on specific metabolic pathways for growth and survival, makes them an important model for studying the effects of metabolic inhibitors. Various cancer cell lines, such as the human liver adenocarcinoma cell line HepG2 and the colorectal adenocarcinoma cell line HT29, have been used to investigate the anti-proliferative and anti-migratory effects of carnitine derivatives. researchgate.net Studies have shown that some cancer cells upregulate the expression of carnitine transporters like OCTN2, which can be exploited for targeted drug delivery. nih.gov The investigation of aminocarnitine and related compounds in cancer cell lines helps to elucidate their potential as anticancer agents by targeting the metabolic vulnerabilities of tumors. nih.gov For example, research on breast cancer cell lines is being conducted to understand the intricacies of carnitine metabolism in different subtypes of the disease. researchgate.net

In Vivo Animal Models for Pharmacological and Physiological Assessment

Animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and therapeutic efficacy of this compound in a living organism, providing insights that cannot be obtained from in vitro studies.

Rodent Models of Metabolic and Oncological Diseases

Rodent models, particularly mice and rats, are extensively used to study diseases with a metabolic basis, such as diabetes, and various forms of cancer.

Metabolic Diseases: In rodent models of diabetes, aminocarnitine has demonstrated significant therapeutic potential. Studies in diabetic mice have shown that aminocarnitine possesses strong hypoglycemic and antiketogenic effects. nih.gov A single administration of aminocarnitine was able to normalize plasma glucose levels and reverse ketoacidemia in these animals. nih.gov Furthermore, in rats with diet-induced diabetes, L-carnitine supplementation has been shown to improve metabolic disorders and regulate the expression of genes involved in adipose tissue function. nih.gov These models are crucial for understanding how this compound might be used to manage metabolic conditions characterized by dysregulated fatty acid and glucose metabolism.

Oncological Diseases: The role of carnitine and its inhibitors in cancer has been investigated using murine models of colon cancer. In one such model, using azoxymethane (B1215336) (AOM) to induce colon cancer, carnitine supplementation was found to inhibit the development of precancerous lesions and macroscopic tumors. nih.gov However, in a genetically induced model of intestinal tumors (Apc Min/+ mice), carnitine did not show a protective effect, highlighting the importance of using multiple models to assess anticancer activity. nih.gov These in vivo studies provide a platform to explore the potential of compounds like this compound to modulate tumorigenesis by interfering with cancer cell metabolism.

Gene Knockout and Gene Editing Strategies (e.g., CRISPR-Cas9 in Cell Lines and In Vivo)

The advent of powerful gene editing technologies, such as CRISPR-Cas9, has revolutionized the study of gene function and its role in disease.

These techniques allow for the precise knockout or modification of specific genes in both cell lines and animal models, providing definitive evidence for the involvement of a particular gene in a biological process. For example, CRISPR-Cas9 has been used to generate a knockout mouse model of Abcd3, a peroxisomal transporter, to study its role in lipid metabolism. researchgate.net In the context of this compound research, these technologies can be used to create cell lines or animal models lacking the genes for CPT1, CPT2, or other components of the carnitine shuttle. This allows for a detailed investigation of the compound's specificity and the consequences of inhibiting these targets. CRISPR-Cas9 has also been employed to knock out specific long noncoding RNAs in breast cancer cells to study their function in apoptosis, demonstrating the broad applicability of this technology in cancer research. nih.gov Furthermore, CRISPR-Cas9 delivered via lipid nanoparticles is being explored as a tool for in vivo gene editing to validate therapeutic targets in cancers like glioblastoma. nih.gov

Application of Pharmacological Inhibitors

The use of pharmacological inhibitors is a fundamental approach in biomedical research to probe the function of specific enzymes and pathways.

In the study of fatty acid metabolism, various inhibitors of the carnitine shuttle have been developed and utilized. Besides aminocarnitine, another well-known inhibitor is etomoxir, which also targets CPT1. These inhibitors are used to induce a state of impaired fatty acid oxidation, mimicking the biochemical phenotype of certain metabolic disorders. researchgate.net By treating cells or animals with these inhibitors, researchers can study the downstream consequences of blocking this pathway, such as alterations in glucose metabolism, lipid accumulation, and changes in cellular signaling. The application of these inhibitors, including this compound, allows for the acute and reversible modulation of fatty acid oxidation, providing a powerful tool to investigate its physiological roles in health and disease. mdpi.com

Compound/MethodologyModel SystemKey Findings
L-Aminocarnitine Isolated Rat Liver MitochondriaPotent and selective inhibitor of CPT2 (IC50 = 805 nM); inhibits palmitoylcarnitine oxidation. nih.gov
L-Aminocarnitine Primary Fibroblasts (from CPT2/CACT deficient patients)Inhibits CPT2, leading to increased C16-acylcarnitine levels. researchgate.net
Aminocarnitine Diabetic MiceExhibits strong hypoglycemic and antiketogenic effects. nih.gov
Carnitine Azoxymethane-induced Colon Cancer Mouse ModelInhibited the development of precancerous lesions and macroscopic tumors. nih.gov
CRISPR-Cas9 Breast Cancer Cell LinesUsed to knock out the LINC00511 gene to study its role in apoptosis. nih.gov
Pharmacological Inhibitors (e.g., Etomoxir) Various cell and animal modelsUsed to acutely inhibit fatty acid oxidation to study its physiological consequences. researchgate.net

Biochemical and Omics Approaches for Metabolic Profiling

To elucidate the precise mechanisms of action and metabolic consequences of this compound, a potent inhibitor of fatty acid oxidation, researchers employ a suite of sophisticated biochemical and omics-based methodologies. These techniques allow for a detailed examination of its effects at the enzymatic, metabolic, and gene/protein expression levels.

Enzyme activity assays are fundamental to characterizing the inhibitory properties of this compound. These in vitro tests directly measure the compound's effect on the catalytic function of target enzymes, primarily those within the carnitine shuttle system.

A key target for this compound and its analogs is Carnitine Palmitoyltransferase II (CPT II), an enzyme located on the inner mitochondrial membrane responsible for converting acylcarnitines back to acyl-CoAs for subsequent β-oxidation. Researchers can quantify the inhibitory potency of this compound by measuring the rate of CPT II's enzymatic reaction in its presence. A common method involves a spectroscopic assay that detects the release of Coenzyme A (CoA) from the substrates palmitoyl-CoA and L-carnitine. mdpi.com The released CoA reacts with a chromogen like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), producing a colored product that can be measured over time to determine the reaction rate. mdpi.com

By performing these assays with varying concentrations of the inhibitor, a key parameter, the inhibition constant (Ki), can be determined. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, providing a quantitative measure of its potency. For example, this compound has been shown to be a competitive inhibitor of CPT II.

Another critical aspect is measuring substrate turnover. In the context of cellular studies, this involves supplying cells with labeled fatty acids, such as [U-13C]palmitic acid, and tracing their metabolic fate. nih.gov The inhibition of CPT II by aminocarnitine leads to a predictable change in the acylcarnitine profile: a buildup of the substrate (long-chain acylcarnitines like C16-acylcarnitine) and a reduction in the downstream products of β-oxidation (like C2-acylcarnitine). nih.gov This demonstrates a clear disruption in substrate turnover, confirming the enzyme inhibition within an intact cellular system. nih.gov

Assay TypePrincipleKey MeasurementTarget Enzyme Example
Spectroscopic Enzyme Assay Measures the formation of a colored product resulting from the enzymatic reaction.Rate of product formation (e.g., absorbance change over time).Carnitine Palmitoyltransferase II (CPT II)
Tandem MS-Based Assay Measures the direct conversion of a substrate to a product (e.g., acyl-CoA to acylcarnitine) using mass spectrometry. nih.govConcentration of the specific acylcarnitine product formed. nih.govCarnitine Palmitoyltransferase I (CPT I)
Labeled Substrate Turnover Tracks the metabolic conversion of an isotopically labeled substrate (e.g., 13C-palmitic acid) through a pathway. nih.govRelative abundance of labeled intermediates and final products.CPT II, Carnitine Acylcarnitine Translocase (CACT)

To understand the broader metabolic impact of this compound, it is essential to quantify the full spectrum of acylcarnitines, which are intermediates of fatty acid and amino acid oxidation. nih.gov Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or UHPLC-MS/MS) has become the reference method for this type of metabolic profiling. researchgate.net

This powerful analytical technique offers significant advantages over older methods by providing high sensitivity, accuracy, and the ability to separate structurally similar molecules. researchgate.netnih.gov The key strengths of UPLC-MS/MS in this context include:

Separation of Isomers : Standard tandem MS "profiling" cannot distinguish between isomers (molecules with the same mass but different structures), such as butyrylcarnitine (B1668139) and isobutyrylcarnitine. nih.gov UPLC provides chromatographic separation of these isomers before they enter the mass spectrometer, allowing for their individual and accurate quantification. nih.gov This is crucial for pinpointing the exact metabolic step being affected.

High Sensitivity and Broad Coverage : The method can quantify a wide array of acylcarnitine species, from short-chain to long-chain, even those present at very low concentrations. nih.gov

Accurate Quantification : By using labeled internal standards, the method provides precise and accurate concentration values for each acylcarnitine, moving beyond the semi-quantitative nature of earlier screening profiles. researchgate.net

In research involving this compound, UPLC-MS/MS is used to analyze biological samples (e.g., plasma, cell culture media, tissue homogenates) to generate a detailed acylcarnitine profile. nih.govnih.gov Inhibition of CPT II by aminocarnitine results in a characteristic signature: a significant accumulation of long-chain acylcarnitines (like palmitoylcarnitine, C16) that cannot be processed within the mitochondria. nih.gov This precise quantitative data is invaluable for confirming the compound's mechanism of action in a biological system.

StepDescriptionPurpose
1. Sample Preparation Biological samples (plasma, tissue) are treated to precipitate proteins and extract metabolites. A labeled internal standard is added. vtt.fiTo isolate the analytes of interest and provide a reference for accurate quantification.
2. UPLC Separation The extract is injected into a UPLC system. The various acylcarnitines are separated as they travel through a specialized chromatography column. nih.govTo separate different acylcarnitines, including isomers, based on their chemical properties before detection.
3. MS/MS Detection The separated molecules are ionized and enter a tandem mass spectrometer, which selects and fragments specific molecules to confirm their identity and measure their abundance.To provide highly specific and sensitive detection and quantification of each individual acylcarnitine species.

To investigate whether the metabolic perturbations caused by this compound lead to compensatory changes at the genetic or protein level, researchers use techniques like Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting.

RT-qPCR is used to measure the expression levels of specific messenger RNA (mRNA) transcripts. nih.gov This provides a snapshot of which genes are being actively transcribed in response to a stimulus. In the context of this compound research, one might investigate genes encoding for key enzymes in fatty acid and carnitine metabolism, such as:

CPT1A, CPT1B, CPT2 : Genes for the carnitine palmitoyltransferase enzymes.

ACADVL : Gene for very long-chain acyl-CoA dehydrogenase.

AMPK, PGC-1α : Genes for master regulators of energy metabolism. biointerfaceresearch.com By comparing the mRNA levels in control cells versus cells treated with this compound, researchers can determine if the cell is attempting to counteract the induced metabolic block by up- or down-regulating the transcription of these key genes. biointerfaceresearch.com

Western Blot analysis complements RT-qPCR by measuring the actual amount of specific proteins in a sample. researchgate.net While mRNA levels indicate the potential for protein production, Western Blotting confirms whether this has translated into a change in protein abundance. Using antibodies specific to target proteins like CPT I, CPT II, or various acyl-CoA dehydrogenases, this technique can reveal if chronic inhibition by this compound leads to an increase or decrease in the levels of these metabolic enzymes. researchgate.netnih.gov

TechniqueAnalyteInformation ProvidedExample Application in this compound Research
RT-qPCR messenger RNA (mRNA)Relative quantification of gene transcription levels. nih.govMeasuring CPT1A or PGC-1α mRNA to see if the cell is signaling for more fatty acid oxidation machinery. biointerfaceresearch.com
Western Blot ProteinDetection and relative quantification of specific protein levels. mdpi.comMeasuring the actual protein amount of CPT II to see if its expression changes after prolonged exposure to the inhibitor. nih.gov

Advanced Imaging and Physiological Readouts (e.g., Echocardiography, In Vivo Palmitate Metabolism)

To translate in vitro findings into a whole-organism context, particularly regarding cardiac function and metabolism, researchers utilize advanced imaging and physiological monitoring techniques. These methods are crucial for understanding the real-world consequences of inhibiting fatty acid oxidation with compounds like this compound, as the heart is highly dependent on this metabolic pathway.

Echocardiography is a non-invasive ultrasound-based imaging technique used to assess the structure and function of the heart in real-time. In studies involving inhibitors of fatty acid oxidation, echocardiography is employed to measure key parameters of cardiac performance. For instance, in animal models of pathological hypertrophy, echocardiography can determine the left ventricular mass and function. researchgate.net This is critical because sustained inhibition of the heart's primary fuel source can lead to structural and functional changes, such as cardiac hypertrophy or impaired contractility.

In Vivo Palmitate Metabolism can be studied using advanced imaging modalities like Positron Emission Tomography (PET). nih.gov By using a radiolabeled version of the fatty acid palmitate, such as 11C-palmitate, researchers can non-invasively track its uptake, and metabolic fate (oxidation vs. esterification into lipids) within the heart of a living animal. nih.govnih.gov This provides a direct in vivo measurement of the metabolic pathway targeted by this compound. In the presence of such an inhibitor, one would expect to see a significant decrease in the rate of 11C-palmitate oxidation. nih.gov Other innovative approaches include optical imaging with fluorescently-labeled fatty acids (e.g., Bodipy FL c16) to map the kinetics of fatty acid uptake in tissues. biorxiv.orgmdpi.com These techniques are invaluable for confirming that the compound is active in vivo and for quantifying the extent of metabolic remodeling it induces. mdpi.com

TechniquePrincipleKey ReadoutRelevance to this compound
Echocardiography Ultrasound imaging of the heart.Left ventricular mass, ejection fraction, fractional shortening, diastolic function. researchgate.netTo assess the functional and structural consequences of long-term fatty acid oxidation inhibition on the heart.
11C-Palmitate PET Tracking the distribution and metabolism of a radiolabeled fatty acid in vivo. nih.govMyocardial fatty acid uptake, oxidation rate, and esterification rate. nih.govTo directly measure the in vivo inhibition of cardiac fatty acid oxidation caused by the compound.
Fluorescent Fatty Acid Imaging Optical imaging of a fluorescently tagged fatty acid analog (e.g., Bodipy FL c16). nih.govRate and spatial distribution of fatty acid uptake in tissues. biorxiv.orgTo visualize and quantify the effect of the inhibitor on fatty acid transport and uptake in real-time.

Future Directions and Emerging Research Avenues

Identification of Novel Molecular Targets and Off-Target Effects

While the principal molecular target of (R)-aminocarnitine is the carnitine palmitoyltransferase (CPT) system, which is crucial for fatty acid oxidation, future research is aimed at creating a more comprehensive map of its molecular interactions. nih.govnih.gov The CPT system includes CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane, both of which are inhibited by aminocarnitine analogues. nih.govresearchgate.net Research has shown that L-aminocarnitine is a potent and selective inhibitor of CPT2. nih.gov Furthermore, studies have demonstrated that aminocarnitine analogues can exhibit different sensitivities toward CPT1 and CPT2, as well as the carnitine-acylcarnitine translocase (CACT). researchgate.netnih.gov

A significant off-target effect, or rather a secondary target, is the inhibition of carnitine acetyltransferase (CrAT), an enzyme involved in shuttling acetyl groups. nih.govscbt.com Acetyl-DL-aminocarnitine, for instance, is a potent competitive inhibitor of carnitine acetyltransferase. nih.gov

Future investigations will likely focus on:

Isoform Specificity: Elucidating the precise binding kinetics and inhibitory mechanisms of this compound analogues on different isoforms of CPT (e.g., liver CPT1A, muscle CPT1B, and brain CPT1C) to understand tissue-specific effects and minimize off-target liabilities.

Broader Enzyme Profiling: Screening this compound against a wider panel of acyltransferases and other enzymes involved in lipid and amino acid metabolism to identify previously unknown molecular targets. mdpi.com This could reveal new therapeutic opportunities or explain unexpected physiological outcomes.

Non-enzymatic Interactions: Investigating potential interactions with other proteins, such as transporters or signaling molecules. For example, recent studies have identified myoglobin (B1173299) as a novel binding protein for long-chain acylcarnitines, suggesting that aminocarnitine could influence lipid management in muscle tissues through mechanisms beyond CPT inhibition. researchgate.net

Development of Highly Selective and Potent Aminocarnitine Analogues

A primary goal of current research is to synthesize and characterize new aminocarnitine analogues with improved potency and selectivity. This involves modifying the core aminocarnitine structure to enhance its interaction with the target enzyme while reducing effects on other proteins.

Research has led to the development of enantiomerically pure aminocarnitine derivatives with various chemical groups, including ureido, carbamate, sulfonamide, and sulfamide (B24259) moieties attached to linear alkyl chains of varying lengths (C7-C14). nih.gov These modifications significantly influence the inhibitory activity and selectivity of the compounds. For example, a ureidic derivative with a C14 alkyl chain showed extraordinarily high selectivity for the liver CPT1 isoform over the muscle isoform. nih.gov Similarly, acylaminocarnitines, such as decanoyl-DL-aminocarnitine and palmitoyl-DL-aminocarnitine, have been shown to be 7-fold and 100-fold more effective, respectively, at inhibiting CPT in vitro than the parent aminocarnitine compound. nih.gov

Table 1: Inhibitory Potency and Selectivity of Various this compound Analogues on Liver CPT1 (L-CPT1)

Analogue TypeDerivativeIC₅₀ (μM) for L-CPT1Selectivity Ratio (IC₅₀ M-CPT1 / IC₅₀ L-CPT1)Reference
SulfonamidicCompound 7 (C12 alkyl chain)0.7Not Reported nih.gov
SulfamidicCompound 9 (C11 alkyl chain)0.8Not Reported nih.gov
UreidicCompound 17 (C14 alkyl chain)1.139.4 nih.gov
CarbamicCompound 11 (C8 alkyl chain)9.5Not Reported nih.gov

Future efforts in this area will concentrate on synthesizing novel derivatives, potentially including nitro-derivatives, to further optimize therapeutic potential. researchgate.net

Translational Research and Clinical Feasibility Studies (preclinical context)

The translation of this compound from a laboratory compound to a potential therapeutic agent relies on robust preclinical evidence. Animal and cell-based studies are crucial for establishing efficacy and understanding the physiological consequences of inhibiting fatty acid oxidation.

Preclinical studies have demonstrated significant therapeutic potential in models of metabolic disease. iaea.org In diabetic db/db mice, oral administration of an this compound ureidic derivative led to a significant reduction in serum glucose levels. nih.gov DL-Aminocarnitine also demonstrated a strong hypoglycemic effect in fasted, streptozotocin-diabetic mice, normalizing plasma glucose within hours. nih.goviaea.org Furthermore, aminocarnitine and its derivatives have shown potent antiketogenic effects, preventing or reversing ketoacidemia in both fasted normal mice and diabetic mouse models. nih.govnih.gov

A key finding from in vivo studies is that treatment with L-aminocarnitine leads to an accumulation of long-chain acylcarnitines and triacylglycerols in tissues, which serves as a reliable biomarker of CPT2 inhibition. nih.gov

Table 2: Summary of Key Preclinical Findings for Aminocarnitine and its Analogues

CompoundAnimal ModelKey FindingsReference
Ureidic Derivative (Compound 17)Diabetic (db/db) miceReduced serum glucose levels. nih.gov
Ureidic Derivative (Compound 17)Fasted normal ratsShowed antiketotic activity. nih.gov
DL-AminocarnitineStreptozotocin-diabetic miceLowered plasma glucose and improved glucose tolerance. iaea.org
Aminocarnitine / PalmitoylaminocarnitineFasted normal and diabetic micePrevented and reversed ketoacidemia. nih.gov
L-AminocarnitineFasted ratsCaused accumulation of long-chain acylcarnitines and triacylglycerols in tissues; increased these lipids in blood. nih.gov

Future preclinical work must expand to chronic disease models to assess long-term efficacy and to simulate specific human pathologies, such as fatty acid oxidation disorders, using cell lines from patients. researchgate.netnih.gov

Exploration of this compound in Other Disease Pathologies

The fundamental role of fatty acid oxidation in various cellular processes suggests that its inhibition could be therapeutic beyond metabolic disorders like diabetes. The CPT system is increasingly recognized as a potential target in oncology and inflammatory diseases. nih.gov While direct studies of this compound in cancer are limited, the reliance of some cancer cells on fatty acid oxidation for rapid growth and metastasis provides a strong rationale for future investigation. nih.govresearchgate.net

Another promising area is neurology. Carnitine and its esters play multiple roles in the brain, including lipid synthesis, membrane stabilization, and enhancing cholinergic neurotransmission. researchgate.net Supplementation with carnitine has shown some benefits in various neurological disorders, including Alzheimer's disease and neuropathic pain. eurekaselect.comresearchgate.netnih.govnih.gov Therefore, exploring how a targeted modulator of carnitine metabolism like this compound could impact the progression of neurodegenerative diseases is a logical next step. This could involve investigating its effects on neuroinflammation, oxidative stress, and neuronal energy metabolism. researchgate.netnih.gov

Integration with Systems Biology and Computational Modeling Approaches

Modern drug development benefits greatly from the integration of computational and systems-level approaches. For this compound, these methods are crucial for accelerating progress.

Computational Modeling: Computer simulations and molecular docking are already being used to design and understand aminocarnitine derivatives. nih.gov These tools allow researchers to predict how structural modifications will affect binding affinity and selectivity for CPT isoforms, guiding the synthesis of more effective analogues. mdpi.com This approach streamlines the development process described in section 7.2.

Systems Biology: A systems biology approach, which might involve multi-omics (genomics, proteomics, metabolomics) analysis, can provide a holistic view of the metabolic consequences of CPT inhibition. researchgate.net By analyzing global changes in metabolites and proteins in cells or tissues treated with this compound, researchers can build comprehensive models of its effects. frontiersin.org This can help identify novel off-target effects (section 7.1), uncover biomarkers of drug response, and suggest new disease applications (section 7.4) by revealing unexpected pathway perturbations.

Future research will increasingly rely on these integrated approaches to build predictive models of this compound's action, ultimately paving the way for more targeted and effective therapeutic strategies. mdpi.com

Q & A

Q. What is the primary biochemical mechanism of (R)-Aminocarnitine in modulating fatty acid metabolism?

this compound functions as a competitive inhibitor of carnitine palmitoyltransferase (CPT), particularly CPT1 and CPT2, which regulate mitochondrial uptake of long-chain fatty acids. By binding to CPT isoforms, it blocks β-oxidation, leading to reduced ketogenesis and increased hepatic triglyceride accumulation. Experimental validation involves in vitro CPT activity assays using isotope-labeled palmitate (e.g., 14C^{14}\text{C}-palmitate oxidation to 14CO2^{14}\text{CO}_2) and in vivo models measuring plasma glucose and ketone levels in fasted or diabetic mice .

Q. How does this compound differ from its stereoisomer (S)-Aminocarnitine in experimental outcomes?

Stereochemical specificity critically impacts inhibitory potency. This compound exhibits a 13-fold weaker binding affinity to carnitine acetyltransferase compared to (R)-carnitine, attributed to misalignment of the amino group during catalysis. This is validated via enzyme kinetics (e.g., KmK_m and VmaxV_{\text{max}} comparisons) and competitive inhibition assays using purified CPT isoforms .

Q. What experimental models are suitable for studying this compound’s antiketogenic effects?

Streptozotocin-induced diabetic mice or fasted rodent models are standard. Key endpoints include plasma glucose tolerance tests, hepatic triglyceride quantification, and 14C^{14}\text{C}-palmitate oxidation rates. For in vitro validation, isolated liver mitochondria treated with this compound can quantify CPT1/2 inhibition via spectrophotometric assays (e.g., DTNB-based detection of CoA release) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance CPT inhibition specificity?

Derivatives like palmitoyl- or myristoyl-aminocarnitine show increased stability and potency by replacing the amide bond with urea or sulfonamide groups. Rational design should focus on:

  • Lipophilicity optimization : To improve mitochondrial membrane penetration.
  • Stereochemical alignment : Ensuring the 3-amino group aligns with catalytic residues (e.g., via X-ray crystallography of CPT2-inhibitor complexes). Screening via competitive binding assays (e.g., IC50_{50} determination against recombinant CPT isoforms) and stability studies in gastrointestinal conditions are critical .

Q. What methodologies resolve contradictions in reported CPT1 vs. CPT2 inhibition by this compound?

Early studies misattributed CPT1 inhibition due to assay conditions favoring CPT2 activity. To clarify:

  • Use isoform-specific inhibitors (e.g., etomoxir for CPT1, ST1326 for CPT2) in parallel experiments.
  • Perform kinetic analyses (e.g., Dixon plots) with purified CPT1 and CPT2 to determine KiK_i values.
  • Validate in vivo via tissue-specific CPT knockout models .

Q. How does this compound influence cholesterol esterification, and what experimental designs quantify this effect?

this compound indirectly increases hepatic cholesterol esterification by diverting acetyl-CoA from β-oxidation to ACAT (acyl-CoA:cholesterol acyltransferase). Key methods include:

  • ACAT activity assays : Measure 14C^{14}\text{C}-oleate incorporation into cholesterol esters in liver homogenates.
  • Lipidomics : LC-MS profiling of hepatic lipid species post-treatment. Data from rat models show a 50% increase in cholesterol esterification at 10 µM this compound .

Methodological Considerations

  • Data Interpretation : Normalize CPT inhibition data to mitochondrial protein content and account for interspecies variability (e.g., rodent vs. human CPT isoforms).
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing in vivo studies, particularly for diabetic models .
  • Contradiction Management : Use systematic reviews (Cochrane guidelines) to synthesize conflicting evidence on isoform specificity .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-Aminocarnitine
Reactant of Route 2
Reactant of Route 2
(R)-Aminocarnitine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.